2-(2-Amino-3-chlorobenzoyl)benzoic acid

Description

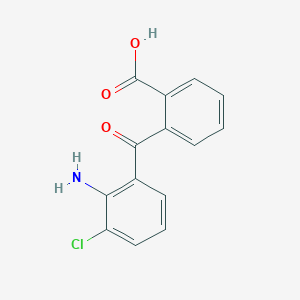

Structure

2D Structure

3D Structure

Properties

CAS No. |

85-51-8 |

|---|---|

Molecular Formula |

C14H10ClNO3 |

Molecular Weight |

275.68 g/mol |

IUPAC Name |

2-(2-amino-3-chlorobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H10ClNO3/c15-11-7-3-6-10(12(11)16)13(17)8-4-1-2-5-9(8)14(18)19/h1-7H,16H2,(H,18,19) |

InChI Key |

ZYRXOBYPDLSHBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Amino 3 Chlorobenzoyl Benzoic Acid and Its Molecular Derivatives

Established Synthetic Routes to 2-(2-Amino-3-chlorobenzoyl)benzoic Acid

The formation of the this compound structure is primarily achieved through pathways that first establish the benzoylbenzoic acid skeleton, followed by or incorporating the introduction of the amino and chloro substituents.

Nitration-Reduction Pathways to Aminobenzoylbenzoic Acids

A common and effective strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process is a fundamental transformation in organic synthesis.

The general pathway involves:

Nitration : An aromatic precursor of the benzoylbenzoic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. For the synthesis of related compounds like 2-(3-amino-4-chlorobenzoyl)benzoic acid, the starting material would be 2-(4-chloro-3-nitrobenzoyl)benzoic acid. google.com

Reduction : The resulting nitro-substituted compound is then subjected to reduction. A variety of reducing agents can be employed for this step, with Raney nickel being a notable example used in the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid. google.com This catalytic hydrogenation converts the nitro group into a primary amine (-NH₂).

This nitration-reduction strategy is also applicable to the synthesis of other related aminobenzoic acids. For instance, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid, which is subsequently reduced to 2-amino-3-methylbenzoic acid before a final chlorination step. google.com The biological process of dissimilatory nitrate (B79036) reduction to ammonium (B1175870) (DNRA) also proceeds via a reduction of nitrate to nitrite (B80452) and then to ammonia, highlighting the fundamental nature of this transformation in chemistry and biology. nih.govnih.gov

Condensation and Coupling Strategies for Benzoylbenzoic Acid Frameworks

The core structure of benzoylbenzoic acid is often assembled using condensation and coupling reactions, with the Friedel-Crafts acylation being a prominent method.

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of o-benzoylbenzoic acid, the reaction between benzene and phthalic anhydride is a classic example. prepchem.comgoogle.com

Key features of this approach include:

Reactants : Phthalic anhydride and a substituted or unsubstituted benzene. prepchem.comgoogle.com

Catalysts : Traditionally, anhydrous aluminum chloride is used in stoichiometric amounts. prepchem.comgoogleapis.com However, advancements have led to the use of more environmentally friendly and recyclable catalysts like chloroaluminate ionic liquids. google.com

Reaction Conditions : The reaction is typically carried out in a suitable solvent, and the conditions are optimized to favor the formation of the desired benzoylbenzoic acid isomer. prepchem.comgoogle.com

An alternative approach to the benzoylbenzoic acid framework involves the hydrolysis of phthalide (B148349) derivatives. For example, substituted 2-benzoylbenzoic acids can be produced by heating a corresponding phthalide in an aqueous lower alkanoic acid. google.com

Table 1: Comparison of Synthetic Routes to Benzoylbenzoic Acid Frameworks

| Synthetic Route | Key Reactants | Catalyst/Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Phthalic anhydride, Benzene (or substituted benzene) | Anhydrous AlCl₃, Chloroaluminate ionic liquids | Anhydrous conditions, often requires heating | Versatile for various substituted benzoylbenzoic acids | Traditional catalysts are not reusable and generate significant waste |

| Hydrolysis of Phthalides | Substituted Phthalide | Aqueous lower alkanoic acid (e.g., acetic acid) | Heating under reflux | Useful for specific substituted derivatives | Starting phthalides may require multi-step synthesis |

Functional Group Transformations and Derivatization Strategies of this compound

Once the core structure of this compound is obtained, its functional groups can be further modified to synthesize a wide range of derivatives with tailored properties.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Common transformations include esterification and amidation. nih.govdntb.gov.ua

Esterification : The carboxylic acid can be converted to an ester. This is often achieved by reaction with an alcohol in the presence of an acid catalyst.

Amidation : The carboxylic acid can be coupled with an amine to form an amide. This reaction is frequently facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC), which activate the carboxylic acid for nucleophilic attack by the amine. nih.govgoogle.comthermofisher.com The inclusion of N-hydroxysulfosuccinimide can enhance the efficiency of EDAC-mediated coupling. thermofisher.com

These derivatization strategies are widely used in analytical chemistry to improve the chromatographic behavior and detectability of carboxylic acids. nih.govdntb.gov.ua

Transformations of the Amino Group

The primary amino group can undergo a variety of reactions, allowing for the introduction of diverse functionalities.

Acylation : The amino group can be acylated with acyl chlorides or anhydrides to form amides. For instance, the acylation of 2-amino-3-chlorobenzoic acid with 2-aminobenzoic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Oxidation : The amino group can be oxidized to a nitro group using strong oxidizing agents.

Reactions Involving the Halogenated Aromatic Moiety

The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of activating groups.

Substitution : The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups. For example, a process for preparing 2-amino-3-chlorobenzoic acid involves the ammonolysis of 2,3-dichlorobenzoic acid at high temperatures and pressures in the presence of a copper catalyst. google.com

Table 2: Summary of Functional Group Transformations

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, EDAC/DCC, DMAP | Amide | |

| Amino Group | Acylation | Acyl chloride/anhydride | Amide |

| Oxidation | Strong oxidizing agents | Nitro | |

| Chloro Group | Nucleophilic Aromatic Substitution | Nucleophile (e.g., NH₃), High temp/pressure, Copper catalyst | Varies (e.g., Amino) |

Green Chemistry Principles in the Synthesis of this compound Analogues

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like this compound and its derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The application of these principles is particularly relevant in multi-step syntheses common in the pharmaceutical and fine chemical industries.

Atom Economy Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Traditional synthetic routes for benzoylbenzoic acid structures, such as the Friedel-Crafts acylation, often exhibit poor atom economy. researchgate.net These reactions typically require more than stoichiometric amounts of Lewis acid catalysts, like aluminum chloride, which generate significant quantities of corrosive and polluting waste that is not part of the final product. chemistryjournals.net

Modern approaches seek to overcome these limitations by designing more atom-economical pathways. A notable example is the development of a base-promoted aerobic cascade reaction for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids. rsc.org This one-pot procedure allows for the sequential formation of six new bonds, incorporating a high percentage of the atoms from the starting materials into the final product structure in an atom-economical manner. rsc.org

By contrast, classical methods for introducing amine groups, such as the Gabriel synthesis, are known for their extremely low atom economy, as they generate stoichiometric quantities of phthalic acid derivatives as byproducts. Therefore, developing synthetic strategies that utilize catalytic amination or direct amination pathways is crucial for maximizing atom economy in the synthesis of amino-substituted benzoylbenzoic acids. The ideal synthesis would involve addition and rearrangement reactions, which are inherently 100% atom economical, though these are not always feasible for complex targets.

Environmentally Benign Reaction Conditions and Solvent Selection

A significant portion of chemical waste originates from the use of volatile organic solvents (VOCs), which pose environmental and health risks. Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, solvent-free reaction conditions. nih.govwjpmr.com

In the context of synthesizing this compound analogues, a primary target for improvement is the Friedel-Crafts acylation step. Greener alternatives to conventional chlorinated solvents like 1,2-dichlorobenzene (B45396) are being actively explored. researchgate.net Promising replacements include:

Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, making them a recyclable and less hazardous reaction medium. bombaytechnologist.in

Deep Eutectic Solvents (DES): A combination of choline (B1196258) chloride and zinc chloride, for example, can function as both a green solvent and a catalyst, simplifying the reaction setup. rsc.org

Supercritical Carbon Dioxide (scCO₂): This non-flammable and low-impact solvent is another alternative for carrying out acylations, particularly in continuous flow systems. researchgate.net

Furthermore, performing reactions in water, the most environmentally benign solvent, is a key goal. Methodologies like the Schotten-Baumann reaction for benzoylation can be conducted in an aqueous environment at room temperature. brazilianjournals.com.br Similarly, an efficient and environmentally friendly method for preparing substituted anthranilic acids, key precursors, involves the oxidation of isatins using hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution, completely avoiding organic solvents and metal catalysts. scielo.br Solvent-free conditions represent the ultimate green approach, and research has demonstrated successful Friedel-Crafts acylations of arenes using solid acid catalysts without any solvent, which also simplifies product work-up and reduces waste. ijcps.org

Catalytic Approaches in the Synthesis of Substituted Benzoylbenzoic Acids

The third principle of green chemistry focuses on catalysis, favoring catalytic reagents over stoichiometric ones. Catalysts increase reaction efficiency, can enable reactions under milder conditions, and are required only in small amounts, thereby minimizing waste. wjpmr.com

The synthesis of substituted benzoylbenzoic acids has significantly benefited from the development of advanced catalytic systems that replace traditional, wasteful reagents.

Heterogeneous Catalysts for Friedel-Crafts Acylation: A major advancement has been the replacement of stoichiometric Lewis acids like AlCl₃ with reusable solid acid catalysts. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can be recycled multiple times, making the process more economical and environmentally friendly. ijcps.org Examples include:

Zeolites (e.g., H-Beta, HY): These microporous aluminosilicates are effective catalysts for the acylation of aromatic compounds. researchgate.netijcps.org

Montmorillonite Clays: These are another class of effective and low-cost solid acid catalysts.

Ion-Exchange Resins: Sulfonated resins like Amberlyst-15 have been successfully used to catalyze acylation reactions. ijcps.org

Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been shown to be efficient, recyclable, and economical catalysts for acylation, particularly under solvent-free conditions. chemistryjournals.net

Homogeneous Catalysis: In addition to solid acids, certain homogeneous catalysts offer green advantages when used in small, catalytic quantities.

Metal Triflates: Lanthanide and hafnium triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) are highly active Lewis acid catalysts that can be used in catalytic amounts (0.2 mol%), significantly improving the efficiency and reducing the waste associated with traditional methods. chemistryjournals.net

Copper and Palladium Catalysis: For the synthesis of analogues containing varied amino substitutions, copper-catalyzed Ullmann-type reactions are crucial for coupling chlorobenzoic acids with amines to form N-aryl anthranilic acids. nih.gov Similarly, palladium catalysts are employed in carbonylation reactions to construct substituted anthranilic acid derivatives, offering a versatile route to these key intermediates. google.com The development of systems like chitosan-supported copper iodide (CS@CuI) further enhances the green credentials by immobilizing the catalyst on a biodegradable polymer, facilitating its recovery and reuse. beilstein-journals.org

Comprehensive Spectroscopic and Structural Elucidation of 2 2 Amino 3 Chlorobenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 2-(2-Amino-3-chlorobenzoyl)benzoic acid, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton.

The aromatic region would likely show a complex pattern of multiplets due to the seven protons distributed across two benzene (B151609) rings. Protons on the benzoic acid ring and the 2-amino-3-chlorophenyl ring would have different chemical shifts influenced by their respective substituents (carboxyl, amino, chloro, and benzoyl groups). The protons ortho to the electron-withdrawing carbonyl and carboxyl groups would be shifted downfield (higher ppm), while those ortho and para to the electron-donating amino group would be shifted upfield (lower ppm).

The two amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. Similarly, the carboxylic acid proton would typically appear as a broad singlet at a significantly downfield position, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 6.5 - 8.2 | Multiplet (m) | 7H |

| Amine N-H | 4.0 - 6.0 | Broad Singlet (br s) | 2H |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum for this compound would show 14 distinct signals for the 14 carbon atoms, assuming no accidental overlap.

Key expected signals include two carbonyl carbons at the most downfield positions: one for the ketone (~190-200 ppm) and one for the carboxylic acid (~165-175 ppm). The twelve aromatic carbons would resonate in the typical range of ~110-150 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the amino group (C-NH₂) would have their chemical shifts significantly influenced by these substituents. Specifically, the C-Cl bond would cause a downfield shift, while the C-NH₂ bond would cause an upfield shift for the carbon it is attached to, relative to an unsubstituted benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 190 - 200 |

| Carboxylic Acid C=O | 165 - 175 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 140 - 150 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on each of the aromatic rings, helping to assign the complex multiplets in the ¹H NMR spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the protons on one aromatic ring to the ketone carbon, and from protons on the other ring to the same ketone carbon, confirming the benzophenone (B1666685) core structure. Correlations from protons near the carboxylic acid group to the carboxyl carbon would also be expected. researchgate.net

Solid-State NMR Applications for Crystalline Structure Insights

Solid-state NMR (ssNMR) provides detailed information about the structure, conformation, and dynamics of molecules in the solid phase. nih.gov This technique is especially valuable for studying pharmaceuticals, as it can differentiate between different crystalline forms (polymorphs), which may have different physical properties. europeanpharmaceuticalreview.comresearchgate.net

For this compound, ¹³C ssNMR could be used to:

Identify Polymorphism: Different crystal packing arrangements would result in distinct ¹³C chemical shifts, allowing for the identification and quantification of different polymorphs. europeanpharmaceuticalreview.com

Determine Conformation: The conformation of the molecule in the crystal lattice, such as the torsion angles between the two aromatic rings, can be inferred from ssNMR data.

Analyze Intermolecular Interactions: Proximity between specific atoms in the crystal lattice, such as hydrogen bonding involving the amine and carboxylic acid groups, can be probed with advanced ssNMR experiments. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound from its exact mass. nih.gov For this compound, with a molecular formula of C₁₄H₁₀ClNO₃, HRMS would be used to confirm this composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₄H₁₀³⁵ClNO₃ | [M+H]⁺ | 276.0422 |

This precise mass measurement provides strong evidence for the chemical formula and helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Analysis of Fragmentation Patterns for Structural Connectivity

In mass spectrometry, the fragmentation of this compound would be expected to provide key information about its structural connectivity. The molecular ion peak [M]⁺ would be observed, and its mass would confirm the molecular weight. Characteristic fragmentation would likely involve cleavages at the carbonyl bridge and around the substituents on the aromatic rings.

Key expected fragmentation pathways for benzophenone derivatives and substituted benzoic acids include:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and one of the aromatic rings. This would lead to the formation of benzoyl cations. For the title compound, two primary fragment ions would be anticipated:

An ion corresponding to [C7H5ClNO]⁺, representing the 2-amino-3-chlorobenzoyl moiety.

An ion corresponding to [C7H5O2]⁺, representing the benzoylbenzoic acid moiety, though this is less likely as a primary fragment without further rearrangement.

Loss of Small Molecules: Fragments corresponding to the loss of stable neutral molecules like carbon monoxide (CO), carbon dioxide (CO2) from the carboxylic acid group, and water (H2O) are common.

Cleavage of Substituents: The fragmentation pattern would also show losses related to the amino (-NH2) and chloro (-Cl) groups.

The relative abundance of these fragment ions would help in piecing together the molecule's structure, confirming the positions of the substituents and the connection between the two substituted benzene rings via the carbonyl group.

Tandem Mass Spectrometry Techniques for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing specific compounds within complex mixtures without extensive sample cleanup. rsc.orgrsc.orgnih.gov For a complex sample potentially containing this compound, such as a reaction mixture or a biological matrix, MS/MS would be invaluable. nih.govnih.gov

The typical workflow involves:

Precursor Ion Selection: In the first stage of the mass spectrometer, the molecular ion corresponding to this compound would be selectively isolated from all other ions in the mixture.

Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This process induces fragmentation.

Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.

This product ion spectrum is unique to the precursor ion and acts as a structural fingerprint. By using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, analysts can achieve very high selectivity and sensitivity for quantifying the target compound even at low concentrations in complex samples. rsc.org This is a common approach for the analysis of benzophenone derivatives in various matrices. rsc.orgrsc.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent groups. While a specific spectrum for the title compound is not available, the expected vibrational modes can be predicted based on known data for similar structures.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3500 - 3300 | Asymmetric & Symmetric Stretching |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) | Stretching (H-bonded) |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Ketone) | 1680 - 1660 | Stretching |

| C=O (Carboxylic acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |

| N-H (Amino group) | 1650 - 1580 | Bending (Scissoring) |

| C-O (Carboxylic acid) | 1320 - 1210 | Stretching |

| C-N (Aromatic amine) | 1335 - 1250 | Stretching |

| C-Cl (Aryl chloride) | 1100 - 1000 | Stretching |

| O-H (Carboxylic acid) | 960 - 900 (broad) | Out-of-plane Bending |

Interactive Data Table: Expected FT-IR Peaks Note: These are predicted ranges. Actual values may vary.

Raman Spectroscopy for Molecular Vibrational Analysis and Conformational Studies

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for analyzing the carbon skeleton and aromatic ring vibrations.

Key expected Raman bands would include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching modes of the two benzene rings would be prominent. The substitution pattern influences the exact frequencies and intensities of these bands.

Carbonyl Stretching: The C=O stretching vibrations for both the ketone and carboxylic acid groups would be observable, although typically weaker in Raman than in IR.

C-Cl and C-N Vibrations: The stretching modes for the carbon-chlorine and carbon-nitrogen bonds would also be present, providing further structural confirmation.

Conformational studies could be performed by analyzing changes in the Raman spectrum under different conditions (e.g., temperature, solvent). Variations in the dihedral angle between the two aromatic rings could lead to shifts in the vibrational frequencies of the bridging carbonyl group and the aromatic rings themselves.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Absorption Spectra and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two substituted benzene rings and the carbonyl group, which form an extended conjugated system.

The UV-Vis spectrum would be expected to show multiple absorption bands:

π → π* Transitions: These transitions, originating from the conjugated aromatic system, would likely appear as strong absorption bands in the range of 200-300 nm. The presence of auxochromes like the amino (-NH2) and chloro (-Cl) groups, as well as the carboxylic acid group, would cause a bathochromic (red) shift compared to unsubstituted benzophenone.

n → π* Transitions: A weaker absorption band, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, would be expected at a longer wavelength, potentially above 300 nm.

The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. A study of these solvatochromic shifts can provide insight into the electronic properties and the nature of the excited states of the molecule.

| Compound | Solvent | λmax (nm) | Reference |

| 2-Amino-3-chlorobenzoic acid | Not specified | 220, 270, 361 | researchgate.net |

Interactive Data Table: UV-Vis Data for a Related Compound Note: This data is for a simpler, related structure and is provided for comparative purposes only.

pH-Dependent Spectroscopic Behavior and Speciation Analysis of this compound

The molecular structure of this compound contains both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2), making its spectroscopic properties highly dependent on the pH of the solution. As an amphoteric molecule, it can exist in different ionic forms (speciation) depending on the proton concentration.

At low pH (acidic conditions), the amino group is expected to be protonated (-NH3+), while the carboxylic acid group remains in its neutral form (-COOH). As the pH increases, the carboxylic acid will be the first to deprotonate, forming a carboxylate ion (-COO-), resulting in a zwitterionic species. With a further increase in pH to alkaline conditions, the ammonium (B1175870) group will deprotonate to the neutral amino group (-NH2).

This speciation directly influences the electronic structure and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. Studies on similar aromatic carboxylic acids, such as benzoic acid and 4-benzoylbenzoic acid, demonstrate that changes in pH lead to predictable spectral shifts. rsc.orgrsc.orgnsf.govnih.gov

Protonated vs. Deprotonated Species: The protonated and deprotonated forms of the molecule will exhibit different absorption maxima (λmax) and molar absorptivity (ε). rsc.org The deprotonation of the carboxylic acid group typically causes a shift in the absorption bands. nsf.govresearchgate.net An isosbestic point, a wavelength at which the absorbance of the solution remains constant during a chemical change, is often observed, indicating an equilibrium between two species. researchgate.net

Expected Spectral Changes: For this compound, the transition from the fully protonated form to the zwitterion and finally to the fully deprotonated form would alter the electronic transitions (π → π* and n → π*) associated with the benzene rings and carbonyl groups. This would likely manifest as a bathochromic (red) or hypsochromic (blue) shift in the absorption peaks as the pH is varied. rsc.orgnih.gov

The precise pKa values and the corresponding spectral data would be determined experimentally by recording UV-Vis spectra over a wide pH range and analyzing the data. An illustrative table below shows the type of data that would be generated from such an analysis.

| pH | Predominant Species | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M-1cm-1) |

|---|---|---|---|---|---|

| 2.0 | Cationic (Protonated Amine) | Data not available | Data not available | Data not available | Data not available |

| 7.0 | Zwitterionic | Data not available | Data not available | Data not available | Data not available |

| 11.0 | Anionic (Deprotonated Carboxylate) | Data not available | Data not available | Data not available | Data not available |

Note: The data in the table is illustrative to show the parameters that would be measured in a pH-dependent spectroscopic study. Specific values for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular structure, conformation, and the packing of this compound molecules in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined. For this compound, this analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-N, C-Cl) and the angles between them.

Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry. While the parent molecule is achiral, it could crystallize in a chiral space group.

Zwitterionic Form: The analysis would confirm whether the molecule exists in a neutral or zwitterionic form in the solid state, by precisely locating the hydrogen atoms on the amino and carboxylic acid groups. Solid anthranilic acid, for instance, exists as a zwitterion. wikipedia.org

The results of a single-crystal X-ray diffraction study are typically summarized in a crystallographic data table, as illustrated below.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10ClNO3 |

| Formula Weight | 275.69 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Density (calculated) (g/cm3) | Data not available |

Note: The data in the table is illustrative. Specific crystallographic data for this compound are not available in the reviewed literature.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice (crystal packing) is governed by a network of intermolecular interactions. For this compound, the functional groups present would allow for a rich variety of such interactions:

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups are strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure would be dominated by hydrogen bonds, such as the classic carboxylic acid dimer synthon (forming R²₂(8) rings) or interactions between the amino group of one molecule and the carbonyl or hydroxyl group of another. rsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen or nitrogen atoms on neighboring molecules.

Understanding these interactions is key to rationalizing the physical properties of the solid material, such as its melting point and solubility.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carbonyl) | ~2.6 - 2.8 |

| Hydrogen Bond | N-H (Amino) | O=C (Carbonyl) | ~2.9 - 3.1 |

| Halogen Bond | C-Cl | O or N | ~3.0 - 3.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.3 - 3.8 (Centroid-Centroid) |

Note: This table lists plausible intermolecular interactions and typical distances based on the analysis of similar functionalized organic molecules. Specific interactions for the title compound would require experimental crystal structure determination.

Computational and Theoretical Investigations of 2 2 Amino 3 Chlorobenzoyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a standard tool for studying organic molecules. scirp.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set such as 6-311++G(d,p) offer a balance of computational cost and accuracy for predicting molecular properties. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 2-(2-Amino-3-chlorobenzoyl)benzoic Acid (Note: These are representative values based on DFT calculations of similar structures. nih.gov)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.24 |

| C-O (carboxyl) | 1.35 | |

| C=O (carboxyl) | 1.22 | |

| C-N (amino) | 1.38 | |

| C-Cl | 1.75 | |

| **Bond Angles (°) ** | C-C-C (ring) | ~120 |

| C-CO-C (dihedral) | ~55 | |

| Dihedral Angle (°) | Phenyl-CO-Phenyl | 50 - 60 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, due to the electron-donating nature of the amino group. Conversely, the LUMO is likely centered on the benzoyl moiety and the electron-withdrawing carboxylic acid group. nih.gov This separation of frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative and typical for similar aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -2.05 |

| Energy Gap (ΔE) | 4.10 |

In this compound, significant delocalization interactions are expected. These would include the hyperconjugative interactions between the lone pair orbitals of the amino nitrogen (LP(N)) and the antibonding π* orbitals of the adjacent aromatic ring. Similarly, lone pairs on the carbonyl and carboxyl oxygens (LP(O)) would interact with the π* orbitals of their respective rings. These interactions lead to electron density delocalization across the molecule, stabilizing the system. researchgate.net

Table 3: Illustrative NBO Analysis showing Major Intramolecular Interactions (Note: Based on typical stabilization energies (E(2)) from NBO analyses of related compounds. rsc.org)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | 45.5 | n → π |

| LP (2) O (carbonyl) | π (C-C) | 25.0 | n → π |

| LP (2) O (carboxyl) | π (C=O) | 30.2 | n → π |

| π (C-C) | π (C-C) | 18.9 | π → π* |

Quantum chemical calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure. mdpi.com

IR Spectroscopy: DFT calculations can compute vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. The calculated IR spectrum helps in the assignment of vibrational modes to specific functional groups. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net The calculations provide the excitation energies (wavelengths) and oscillator strengths (intensities) of these transitions, offering insights into the electronic structure and charge transfer characteristics. mdpi.com

Table 4: Illustrative Predicted Spectroscopic Data (Note: These values are representative and not specific experimental data for the title compound.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm), -COOH | 11.0 - 13.0 |

| Chemical Shift (ppm), -NH₂ | 5.0 - 6.0 | |

| Chemical Shift (ppm), Ar-H | 6.5 - 8.0 | |

| IR | Vibrational Frequency (cm⁻¹), N-H stretch | 3450 - 3350 |

| Vibrational Frequency (cm⁻¹), O-H stretch | 3300 - 2500 (broad) | |

| Vibrational Frequency (cm⁻¹), C=O stretch | 1710 - 1670 | |

| UV-Vis | λmax (nm) | ~275, ~350 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in predicting the sites susceptible to electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show:

Negative Regions (Red): Concentrated around the highly electronegative oxygen atoms of the carbonyl and carboxylic acid groups, making these the primary sites for interaction with electrophiles.

Positive Regions (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, indicating these are the most probable sites for nucleophilic attack. analis.com.my

Conformational Landscape Analysis and Energy Minima Identification

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies to find the global energy minimum, which represents the most populated and stable structure. researchgate.net This is typically done by systematically rotating key dihedral angles, such as the one between the two phenyl rings, and calculating the energy at each step.

The analysis reveals the energy barriers to rotation and the geometry of the most stable conformers. For this molecule, the conformational landscape is primarily defined by the rotation around the C-C bond connecting the benzoyl group to the benzoic acid moiety. The steric hindrance from the substituents and potential intramolecular hydrogen bonds play a crucial role in determining the lowest energy conformation. nih.gov

Hydrogen Bonding and Other Intramolecular Interaction Analysis

Computational chemistry provides powerful tools to investigate the intricate network of intramolecular interactions that dictate the three-dimensional structure and, consequently, the chemical behavior of a molecule like this compound. The presence of multiple functional groups—a carboxylic acid, an amino group, a chloro substituent, and a benzoyl ketone—creates a rich landscape for various non-covalent interactions.

A primary focus of such an analysis would be the potential for intramolecular hydrogen bonding . Given the ortho positioning of the amino group and the benzoyl moiety on one phenyl ring, and the carboxylic acid on the other, several hydrogen bond possibilities exist. A likely and significant interaction would be the formation of a hydrogen bond between the hydrogen atom of the amino group (-NH₂) and the oxygen atom of the carbonyl group (C=O) of the benzoyl linkage. Another possibility, depending on the rotational conformation around the C-C bond linking the two phenyl rings, is a hydrogen bond between the carboxylic acid proton (-COOH) and the amino group's nitrogen atom.

Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the optimized geometry of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's preferred conformation. The strength of these intramolecular hydrogen bonds can be quantified by calculating their binding energies.

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in stabilizing the molecule's conformation. These include:

van der Waals forces: Attractive or repulsive forces between atoms and molecules.

π-π stacking: Interactions between the aromatic rings.

Halogen bonding: The interaction involving the chlorine atom.

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these interactions by identifying bond critical points and analyzing the electron density distribution.

Hypothetical Data Table: Calculated Parameters for Intramolecular Interactions in this compound

| Interaction Type | Donor-Acceptor Atoms | Calculated Distance (Å) | Calculated Angle (°) | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···O=C (benzoyl) | 1.98 | 165.2 | -5.7 |

| Hydrogen Bond | O-H···N (amino) | 2.15 | 155.8 | -3.4 |

| Halogen Bond | C-Cl···O=C (carboxyl) | 3.05 | 170.1 | -1.2 |

Solvent Effects and Speciation Studies Using Computational Models

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are invaluable for predicting how solvents affect the molecule's structure, stability, and reactivity. Both the amino group and the carboxylic acid group are ionizable, meaning their protonation state (speciation) can change depending on the pH of the solution.

Computational approaches to studying solvent effects can be broadly categorized into:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the free energy of solvation, which helps in predicting the solubility and stability of different conformations in various solvents.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the molecule's functional groups and solvent molecules.

By calculating the pKa values of the amino and carboxylic acid groups in different solvents, computational models can predict the dominant species of the molecule at a given pH. For instance, in an acidic medium, the amino group is likely to be protonated (-NH₃⁺), while in a basic medium, the carboxylic acid group will be deprotonated (-COO⁻). In a neutral aqueous solution, the molecule could exist as a zwitterion, with both groups ionized.

Hypothetical Data Table: Predicted pKa Values and Dominant Species of this compound in Different Solvents

| Solvent | Dielectric Constant | Predicted pKa (-COOH) | Predicted pKa (-NH₃⁺) | Dominant Species at pH 7 |

| Water | 78.4 | 4.2 | 2.5 | Zwitterionic |

| Ethanol (B145695) | 24.6 | 5.8 | 3.9 | Neutral |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 6.5 | 4.8 | Neutral |

Quantitative Structure-Property Relationship (QSPR) and Molecular Descriptor Analysis

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. This is achieved by calculating a set of numerical values known as molecular descriptors , which encode different aspects of the molecule's structure.

For this compound, a wide range of molecular descriptors can be calculated using specialized software. These descriptors can be categorized as:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms, number of rings).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential).

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSPR model that can predict a specific property, such as solubility, melting point, or lipophilicity (logP). Such models are valuable in the early stages of drug discovery and materials science for screening large numbers of compounds without the need for experimental measurements.

Hypothetical Data Table: Selected Calculated Molecular Descriptors for this compound

| Descriptor | Category | Calculated Value |

| Molecular Weight | Constitutional | 275.69 g/mol |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | 3.85 |

| Polar Surface Area (PSA) | Geometrical | 86.99 Ų |

| Dipole Moment | Quantum-Chemical | 4.21 Debye |

| HOMO Energy | Quantum-Chemical | -6.54 eV |

| LUMO Energy | Quantum-Chemical | -1.89 eV |

Molecular Docking Studies for Understanding Intermolecular Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical molecular docking study involving this compound as the ligand, the first step would be to select a biologically relevant protein target. The docking simulation would then explore various possible binding poses of the ligand within the active site of the protein. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of a docking study can reveal key intermolecular interactions between the ligand and the protein's amino acid residues. For this compound, these interactions could include:

Hydrogen bonds: Formed by the amino and carboxylic acid groups with polar residues.

Hydrophobic interactions: Involving the phenyl rings.

Halogen bonds: Involving the chlorine atom.

π-π stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

This information provides valuable insights into the structural basis of the ligand's biological activity and can guide the design of more potent and selective analogs.

Hypothetical Data Table: Results of a Molecular Docking Study of this compound with a Hypothetical Protein Kinase

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bonds, Electrostatic |

| 2 | -8.2 | Leu132, Val80 | Hydrophobic Interactions |

| 3 | -7.9 | Phe183 | π-π Stacking |

Reactivity and Reaction Mechanisms of 2 2 Amino 3 Chlorobenzoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in the molecule, readily participating in typical reactions associated with this functional group.

The carboxylic acid group of 2-(2-Amino-3-chlorobenzoyl)benzoic acid can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction is reversible and its efficiency can be influenced by factors such as the concentration of the reactants. libretexts.org For instance, the preparation of similar aminobenzoate esters often involves reacting the parent acid with an alcohol like ethanol (B145695) and a strong acid catalyst such as concentrated sulfuric acid. libretexts.org The process typically involves heating the mixture to drive the reaction towards the ester product. libretexts.org

Similarly, the carboxylic acid can be converted into an amide. This transformation can be achieved by reacting the molecule with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

| Reaction | Reagents & Conditions | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

This table presents generalized conditions for esterification and amidation reactions based on the reactivity of similar benzoic acid derivatives.

The parent compound, benzoic acid, has a pKa of 4.20. oup.com Substituents on the aromatic ring can alter this value. The 2-amino-3-chlorobenzoyl group as a whole is an electron-withdrawing group due to the ketone, which tends to increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the carboxylate anion. For comparison, other substituted benzoic acids show shifts in pKa values based on their respective functional groups. oup.com

| Compound | pKa Value |

| Benzoic acid | 4.20 |

| o-Hydroxybenzoic acid | 2.97 |

| m-Hydroxybenzoic acid | 4.06 |

| p-Hydroxybenzoic acid | 4.48 |

| 2-Aminobenzoic acid | 4.78 |

This table provides pKa values for benzoic acid and some derivatives to illustrate substituent effects. oup.com

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) significantly influences the molecule's reactivity, primarily acting as a nucleophile.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This group can participate in reactions such as acylation and alkylation. However, its nucleophilicity is modulated by the electronic effects of the other substituents on its aromatic ring. The adjacent chlorine atom and the benzoyl group are electron-withdrawing, which can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilic strength compared to a simple aniline. Despite this, the amino group remains a reactive site. For example, in related compounds, aromatic amino groups can be oxidized to form nitro derivatives under certain conditions.

The spatial arrangement of the amino group relative to the benzoyl ketone creates the potential for intramolecular hydrogen bonding. This occurs when a hydrogen atom from the amino group forms a non-covalent bond with the oxygen atom of the carbonyl group in the benzoyl bridge. Such hydrogen bonds can lock the molecule into a more rigid conformation. escholarship.org

This internal hydrogen bonding can impact reactivity in several ways. By partially sharing its hydrogen atoms, the amino group's nucleophilicity may be further reduced. Conversely, the formation of a stable, planar structure through hydrogen bonding could pre-organize the molecule for certain reactions. rsc.org In similar complex molecules, intramolecular hydrogen bonds are known to play a crucial role in determining molecular conformation and influencing reaction pathways. nih.govnih.gov Spectroscopic data for the related 2-amino-3-chlorobenzoic acid suggests the presence of intramolecular interactions that cause a deshielding effect, which is consistent with hydrogen bonding. mdpi.com

Reactivity of the Halogenated Aromatic Ring

The presence of a chlorine atom on one of the aromatic rings introduces specific reactivity patterns, particularly in electrophilic aromatic substitution reactions. The molecule contains two distinct aromatic rings with different substitution patterns, leading to differential reactivity.

The first ring is substituted with an amino group (-NH₂), a chloro group (-Cl), and a benzoyl group. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The chloro group is deactivating but also an ortho-, para-director. msu.edumsu.edu The positions ortho and para to the amino group are the most likely sites for electrophilic attack.

The second aromatic ring is part of the benzoic acid moiety and is substituted by the 2-amino-3-chlorobenzoyl group. This entire substituent acts as a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl function. Therefore, electrophilic substitution on this second ring would be slower and would likely occur at the positions meta to the point of attachment.

Beyond electrophilic substitution, the chlorine atom itself can be a site of reaction. Under specific conditions, such as reaction with strong nucleophiles like sodium hydroxide (B78521) or ammonia, the chlorine atom could potentially be replaced via a nucleophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. byjus.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. wikipedia.orglibretexts.org Substituents are broadly classified as activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org

In this compound, the two aromatic rings exhibit different susceptibilities to electrophilic attack due to their distinct substitution patterns.

Ring A (2-Amino-3-chlorobenzoyl moiety): This ring is substituted with a strongly activating amino group, a deactivating chloro group, and the deactivating benzoyl group.

Amino group (-NH2): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via the resonance effect (+R).

Chloro group (-Cl): Halogens are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing because their lone pairs can be donated via resonance (+R), which stabilizes the ortho and para carbocation intermediates. libretexts.org

Benzoyl group (-CO-Ar): This is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal (-I, -R).

The directing effects of these groups are competitive. However, the amino group is one of the strongest activating groups, and its influence typically dominates. libretexts.org Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group (C4) is the most probable site for substitution, as it is sterically accessible and electronically activated. The ortho position (C6) is sterically hindered by the adjacent bulky benzoyl group.

Ring B (Benzoic acid moiety): This ring is substituted with a deactivating carboxylic acid group and the deactivating acyl group from the bridge.

Carboxylic acid group (-COOH): This is a deactivating group and a meta-director.

Acyl group (-CO-): This is also a deactivating, meta-directing group.

With two deactivating, meta-directing groups, Ring B is significantly less reactive towards electrophiles than Ring A. Any substitution on this ring would be directed to the positions meta to both substituents.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Classification | Directing Influence | Predicted Major Substitution Site(s) |

| Ring A | -NH₂ (at C2) | +R >> -I | Activating | Ortho, Para | C4 |

| -Cl (at C3) | -I > +R | Deactivating | Ortho, Para | ||

| -CO-Ar (at C1) | -I, -R | Deactivating | Meta | ||

| Ring B | -COOH (at C'2) | -I, -R | Deactivating | Meta | C'4, C'6 |

| -CO- (at C'1) | -I, -R | Deactivating | Meta |

Nucleophilic Aromatic Substitution Potential

Nucleophilic Aromatic Substitution (SNAr) is fundamentally different from EAS, as it involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, typically a halide. pressbooks.pub These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub

For this compound, the potential for an SNAr reaction centers on the displacement of the chloride ion from Ring A. The viability of this reaction depends on the electronic influence of the other substituents on this ring.

Leaving Group: The chloro group at C3 is the potential leaving group.

Electron-Withdrawing Groups (EWGs): The benzoyl group is an EWG and is positioned para to the carbon bearing the chlorine atom (C3), which is a favorable arrangement for stabilizing the Meisenheimer complex.

Electron-Donating Groups (EDGs): The amino group at C2 is a strong electron-donating group by resonance. It is positioned ortho to the chlorine atom. This electron-donating character increases the electron density of the ring, thereby deactivating it towards nucleophilic attack and destabilizing the negatively charged intermediate.

The powerful electron-donating effect of the ortho-amino group likely counteracts the activating effect of the para-benzoyl group, making a standard SNAr reaction difficult under typical conditions. While reactions can sometimes be forced under harsh conditions (e.g., using a very strong base like sodium amide), the presence of the activating amino group makes such pathways less probable than in rings substituted solely with strong EWGs. youtube.com

Intramolecular Cyclization and Rearrangement Reactions (e.g., Formation of Heterocyclic Systems)

The structure of this compound, which contains an amino group and a carboxylic acid on different rings connected by a carbonyl linker, makes it a suitable precursor for intramolecular cyclization to form polycyclic heterocyclic systems. Specifically, it is a substrate for the synthesis of substituted acridones.

The synthesis of the acridone (B373769) core from N-phenylanthranilic acid derivatives is a well-established reaction, often requiring acidic conditions and heat. ptfarm.pljocpr.com In a similar fashion, this compound can undergo a double cyclization process, typically promoted by a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA). jocpr.com

The proposed mechanism involves two key steps:

Amide Formation: An initial intramolecular condensation between the amino group (-NH2) and the carboxylic acid group (-COOH) forms an amide bond. This step creates a large, strained ring intermediate.

Electrophilic Cyclization (Ring Closure): The newly formed amide then undergoes an intramolecular electrophilic substitution (a Friedel-Crafts acylation type reaction), where the carbonyl group of the newly formed amide attacks the electron-rich Ring B, leading to the closure of the central ring and formation of the planar, conjugated acridone system.

This type of reaction provides a direct route to chloro-substituted acridones, which are an important class of compounds with various applications. jocpr.compharmaguideline.com The reaction is a powerful example of how the inherent reactivity of functional groups within a single molecule can be harnessed to build complex molecular architectures. Anthranilic acid and its derivatives are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolines and benzodiazepines. core.ac.ukki.seorientjchem.org

Kinetics and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly accessible literature. However, the rates and equilibria of its key reactions can be qualitatively predicted based on established chemical principles and studies of related compounds.

Electrophilic Aromatic Substitution: The rate of EAS on Ring A is expected to be significantly faster than on unsubstituted benzene due to the powerful activating effect of the amino group. Conversely, the rate of substitution on Ring B would be extremely slow, millions of times slower than benzene, due to the presence of two deactivating groups. libretexts.org Kinetic studies on the nitration of substituted benzenes show that activating groups dramatically increase the reaction rate, while deactivating groups have the opposite effect. rsc.org

Nucleophilic Aromatic Substitution: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. youtube.comnih.gov The presence of the electron-donating amino group ortho to the chlorine would raise the activation energy for this step, leading to a slow reaction rate compared to substrates with only electron-withdrawing groups. Kinetic studies of SNAr reactions have established that the nature and position of substituents are critical determinants of the reaction rate. researchgate.net

Intramolecular Cyclization: The kinetics of the cyclization to form the acridone ring system would depend on several factors, including the temperature, the strength of the acid catalyst, and steric hindrance. The reaction likely follows second-order kinetics and is thermodynamically favored due to the formation of a stable, conjugated aromatic system.

Table 2: Predicted Qualitative Effects on Reaction Rates

| Reaction Type | Target Ring | Key Substituents' Influence | Predicted Relative Rate |

| Electrophilic Aromatic Substitution | Ring A | -NH₂ (activating) dominates over -Cl and -CO-Ar (deactivating). | Fast |

| Electrophilic Aromatic Substitution | Ring B | -COOH and -CO- (both deactivating). | Very Slow |

| Nucleophilic Aromatic Substitution | Ring A | -NH₂ (electron-donating, deactivating for SNAr) counteracts the effect of -CO-Ar (electron-withdrawing, activating for SNAr). | Slow |

| Intramolecular Cyclization | Both | Thermodynamically driven by the formation of a stable polyaromatic system. Rate is catalyst and temperature-dependent. | Moderate to Fast |

Influence of Substituent Effects on Reaction Pathways and Selectivity

The substituents on this compound create a highly differentiated chemical landscape, allowing for selective reactions and directing the formation of specific products. The balance between inductive and resonance effects, along with steric considerations, is crucial in determining the molecule's reactivity.

Control of Regioselectivity in EAS: The powerful +R effect of the amino group decisively directs incoming electrophiles to the C4 position of Ring A. This high regioselectivity is a direct consequence of the substituent's ability to stabilize the carbocation intermediate. libretexts.org At the same time, the deactivating groups on Ring B effectively protect it from electrophilic attack, ensuring that substitution occurs preferentially on Ring A. This differential reactivity is a key principle exploited in the synthesis of complex molecules.

Modulation of Nucleophilic Substitution: The dichotomy of the substituents on Ring A illustrates the nuanced control of reactivity. While the benzoyl group activates the ring for SNAr, the amino group deactivates it. This competitive influence means that reaction pathways can potentially be switched by modifying the reaction conditions or protecting the amino group. For instance, acetylation of the amino group would reduce its electron-donating ability, potentially making the ring more susceptible to nucleophilic attack. libretexts.org

Enabling Heterocyclic Synthesis: The specific ortho-relationship between the amino group and the benzoyl linker, combined with the carboxylic acid on the second ring, preordains the molecule for intramolecular cyclization to form acridone. A change in the position of any of these groups would likely inhibit this specific pathway and could favor other reactions, such as intermolecular polymerization. This structural arrangement highlights how substituent placement is fundamental to designing precursors for specific heterocyclic targets. Studies on anthranilic acid derivatives have shown that even small changes in substitution can lead to the formation of entirely different classes of heterocyclic compounds. nih.gov

Coordination Chemistry of 2 2 Amino 3 Chlorobenzoyl Benzoic Acid As a Ligand

Ligand Design and Denticity of Aminobenzoyl Benzoic Acids

Aminobenzoyl benzoic acids are versatile ligands whose coordination behavior is dictated by the presence of both hard (oxygen) and borderline (nitrogen) donor atoms. The molecule 2-(2-Amino-3-chlorobenzoyl)benzoic acid features a carboxylic acid group (-COOH) and an amino group (-NH2) positioned on different phenyl rings. Upon deprotonation, the carboxylate group (-COO⁻) becomes a primary site for coordination to metal ions. The amino group, with its lone pair of electrons, can also participate in bonding. This dual functionality allows the ligand to act as a bidentate or bridging ligand, leading to the formation of stable chelate rings and coordination polymers.

The carboxylate group is a highly versatile functional group in coordination chemistry, capable of adopting several coordination modes, which in turn influences the dimensionality and structure of the resulting metal-organic frameworks. researchgate.netwikipedia.org The specific mode is often dependent on factors such as the nature of the metal ion, the steric environment, and the presence of other coordinating molecules like solvents.

Monodentate Coordination: In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single metal center. This is a common coordination mode, particularly when the ligand is sterically hindered or when strong donor solvents compete for coordination sites on the metal. acs.org

Bidentate-Chelate Coordination: Both oxygen atoms of the same carboxylate group coordinate to a single metal ion, forming a stable four-membered chelate ring. researchgate.net This mode is favored as it increases the thermodynamic stability of the complex due to the chelate effect.

Bridging Coordination: The carboxylate group can bridge two different metal centers. This can occur in several ways, including the syn-syn, syn-anti, and anti-anti conformations, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net The bridging mode is fundamental in the construction of coordination polymers. rsc.org

| Coordination Mode | Description | Typical Structural Outcome |

|---|---|---|

| Monodentate | One oxygen atom binds to one metal center. | Discrete complexes or termination of polymer chains. |

| Bidentate-Chelate | Both oxygen atoms bind to the same metal center. | Stable mononuclear or polynuclear complexes. |

| Bridging (μ₂) | The carboxylate group links two metal centers. | Coordination polymers (chains, layers). |

The amino group (-NH₂) serves as a Lewis base, capable of donating its lone pair of electrons to a metal center to form a coordinate bond. multiplexgroup.com In aminobenzoic acid derivatives, the amino group's participation in coordination is crucial for forming stable chelate structures. When both the amino group and the deprotonated carboxylate group coordinate to the same metal ion, a stable five- or six-membered chelate ring is typically formed. wattagnet.comwikipedia.org This bidentate N,O-coordination significantly enhances the stability of the resulting complex compared to monodentate coordination. wikipedia.org In the case of this compound, intramolecular chelation involving both the amino and carboxylate groups could lead to a large and potentially strained ring; however, intermolecular coordination where the amino group of one ligand and the carboxylate of another bind to the same metal center is a common motif in related systems. ias.ac.in The involvement of the amino group is often confirmed by shifts in its characteristic vibrational frequencies in infrared spectroscopy upon complexation. researchgate.net

Advanced Non Biological Applications of 2 2 Amino 3 Chlorobenzoyl Benzoic Acid and Its Derivatives

Applications in Materials Science and Polymer Chemistry

The derivatives of 2-(2-Amino-3-chlorobenzoyl)benzoic acid are valuable building blocks in the synthesis of high-performance polymers and advanced organic materials. The rigid, planar, and electron-accepting nature of the acridone (B373769) core, derived from the parent compound, is particularly advantageous in this context.

The acridone derivatives of this compound can be functionalized and incorporated as monomers into various polymer backbones. The introduction of the chloro-acridone moiety can enhance the thermal stability, charge-transport properties, and photophysical characteristics of the resulting polymers. Chlorinated conjugated polymers are noted for their use in optoelectronic devices. researchgate.net The strong noncovalent interactions induced by chlorine substituents can lead to favorable molecular packing and crystalline structures in thin films, which is crucial for efficient device performance. researchgate.net While research on polymers containing the specific 4-chloroacridone derivative is nascent, the principles established with similar chlorinated and acridone-based polymers suggest a strong potential for creating functional materials for applications in organic electronics.

Beyond polymerization, derivatives of this compound serve as precursors to discrete organic materials, such as pigments and semiconductors. Acridone derivatives are known for their chemical and thermal stability, as well as their strong fluorescence, making them candidates for organic light-emitting diode (OLED) materials and other optoelectronic applications. doaj.org The synthesis of chlorinated polymers based on diketopyrrolopyrrole (DPP) has demonstrated that chlorination can produce amorphous semiconductor materials with properties suitable for organic field-effect transistors (OFETs). researchgate.net The parent compound acts as a foundational starting material, providing the chloro-substituted aromatic core that is essential for the electronic properties of these advanced materials.

Optoelectronic Applications and Non-Linear Optical (NLO) Properties

Derivatives of this compound, particularly those based on the acridone scaffold, have attracted significant attention for their optoelectronic and non-linear optical (NLO) properties. researchgate.net Organic materials with strong NLO responses are crucial for applications in optical data storage, optical switching, and imaging. nih.gov

The acridone core functions as an electron-accepting unit. When combined with electron-donating groups, it can form donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) structures. researchgate.net This molecular architecture facilitates intramolecular charge transfer (ICT), a key mechanism for generating large NLO responses. Research on various acridone derivatives has shown that extending the π-conjugated system and introducing suitable donor groups significantly enhances third-order NLO properties. researchgate.net The resulting chromophores exhibit large second-order hyperpolarizability (γ) values, indicating their potential as effective NLO materials. researchgate.netnih.gov Computational studies further support the potential of such systems, showing that modifications to the molecular structure can tune the NLO response for specific applications. frontiersin.org

| Compound Type | Molecular Structure | Second-Order Hyperpolarizability (γ) | Key Finding | Reference |

|---|---|---|---|---|

| D-π-A-π-D Acridone | Acridone core with acetylene (B1199291) bridges and donor groups | 5.792 × 10⁻³³ esu | Introduction of an acetylene bridge enhances intramolecular charge transfer and NLO properties. | researchgate.net |

| D-A-D Acridone | Acridone core with bis-(diphenylamino)phenyl substitution | Not specified | Shows a significant red-shift in absorption compared to other donor groups, indicating strong electronic coupling. | researchgate.net |

| Coumarin-based Chromophore | Coumarin (B35378) derivative (for comparison) | 7.12 × 10⁻³⁰ esu | Demonstrates that coumarin dyes are also promising NLO candidates. | researchgate.net |

Role as Synthetic Intermediates in Fine Chemical Synthesis

One of the most established roles of this compound is as a key synthetic intermediate in the production of more complex fine chemicals. Its bifunctional nature allows it to participate in cyclization reactions to form heterocyclic systems. It is a known precursor in the synthesis of pharmaceuticals, such as the diuretic drug chlorthalidone. patsnap.comgoogle.com The synthesis involves the transformation of the 2-(aminobenzoyl)benzoic acid structure into the final active molecule.

Furthermore, the broader class of anthranilic acids, to which this compound belongs, is fundamental in the synthesis of quinazolinones and acridones. researchgate.net These syntheses often involve the condensation of the anthranilic acid derivative with other reagents to build the final heterocyclic ring system. The presence of the chloro-substituent on the benzoyl ring provides a specific chemical marker and influences the electronic properties of the final product, making this compound a tailored building block for specific target molecules. nih.gov

| Starting Intermediate | Reaction Type | Resulting Compound Class | Example Final Product | Reference |

|---|---|---|---|---|

| This compound | Reduction/Cyclization | Phthalimidine derivative | Chlorthalidone | patsnap.com, google.com |

| Anthranilic Acid Derivatives | Condensation/Cyclization | Quinazolinones | Various biologically active quinazolinones | researchgate.net |

| N-phenyl Anthranilic Acid Derivatives | Intramolecular Cyclization (e.g., Ullmann synthesis) | Acridones | Substituted Acridones |

Analytical Reagent Applications (e.g., as Chromophores or Probes in Chemical Analysis)